1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC17796967
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3O |
|---|---|
| Molecular Weight | 197.28 g/mol |
| IUPAC Name | 1-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C10H19N3O/c1-8-9(6-12-13(8)4)5-11-7-10(2,3)14/h6,11,14H,5,7H2,1-4H3 |
| Standard InChI Key | FZIPOSVDUHKSRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNCC(C)(C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol, reflects its pyrazole core substituted with methyl groups at positions 1 and 5, an aminomethyl side chain at position 4, and a 2-methylpropan-2-ol moiety. Its molecular formula is C₁₀H₁₉N₃O, with a molecular weight of 197.28 g/mol . The SMILES notation (Cc1c(CNCC(C)(C)O)cnn1C) and InChIKey (GNLNUBNXWDLLOF-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1523719-89-2 | |
| Molecular Formula | C₁₀H₁₉N₃O | |
| Molecular Weight | 197.28 g/mol | |
| SMILES | Cc1c(CNCC(C)(C)O)cnn1C | |
| InChIKey | GNLNUBNXWDLLOF-UHFFFAOYSA-N |
Stereochemical Considerations
Synthetic Pathways and Analytical Characterization
Reported Synthesis Methods
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Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.
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N-alkylation: Introduction of the aminomethyl and propan-2-ol groups via nucleophilic substitution .
The absence of detailed synthetic procedures for this specific compound underscores a critical research gap.
Analytical Data
Limited spectroscopic or chromatographic data are available. Structural assignments in existing records rely on computational descriptors rather than empirical NMR, IR, or mass spectrometry . Purity information is absent, though commercial suppliers list it as "for research use only" .
Pharmacological and Industrial Applications
Fluorescent Probe Development
Its classification as a fluorescent probe/staining agent implies utility in bioimaging or molecular tagging . The propan-2-ol group may serve as a polar anchor, while the pyrazole core could participate in π-π interactions with biological targets. Comparative studies with related probes (e.g., 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol, CID 79595792) might elucidate structure-activity relationships .
Pharmaceutical Research
As a research chemical, the compound is likely used in high-throughput screening for drug discovery. Its modular structure allows for derivatization at the amino or hydroxyl groups, enabling library synthesis for activity profiling .
Comparative Analysis with Related Pyrazole Derivatives
Structural Analogues
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4-Methylaminoantipyrine Hydrochloride (CID 54759014): Shares the 1,5-dimethylpyrazole core but lacks the propan-2-ol moiety. Used as a metamizole impurity .
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3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CID 79595792): Differs in amino alcohol chain configuration, highlighting the impact of stereochemistry on bioactivity .
Table 2: Comparative Properties of Pyrazole Derivatives
Functional Group Impact
The tertiary alcohol group in 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol enhances hydrophilicity compared to analogues with ketones or primary alcohols, potentially influencing solubility and membrane permeability .
Future Research Directions
Synthesis Optimization
Developing scalable synthetic routes with stereochemical control is imperative. Techniques such as asymmetric catalysis or chiral resolution could yield enantiopure forms for pharmacological testing .
Biological Activity Profiling
Priority areas include:
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Antiviral assays: Screening against RNA/DNA viruses (e.g., influenza, HIV).
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Antibacterial studies: Evaluating efficacy against Gram-positive/negative pathogens.
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Fluorescence quantum yield measurement: Quantifying probe brightness and photostability .
Computational Modeling
Molecular docking studies could predict interactions with viral proteins or cellular receptors, guiding target identification. QSAR models may correlate structural features with observed activities .
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